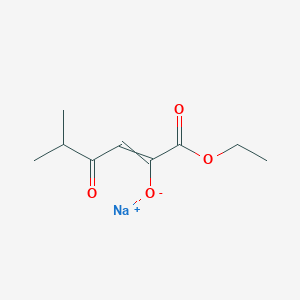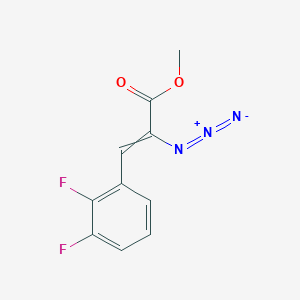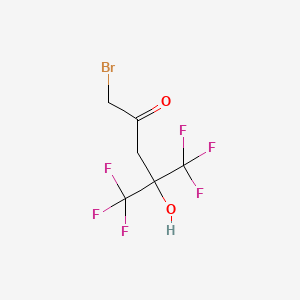
N'-Acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorobenzamide group attached to an acetamide moiety through a hydroxyethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of 4-Fluorobenzamide: This can be achieved by reacting 4-fluorobenzoic acid with ammonia or an amine under suitable conditions.
Attachment of Hydroxyethyl Group: The 4-fluorobenzamide is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group.
Acetylation: Finally, the hydroxyethyl derivative is acetylated using acetic anhydride or acetyl chloride to yield (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major product would be (4-Fluorobenzamido)-N-(2-carboxyethyl)acetamide.
Reduction: The major product would be (4-Fluorobenzamido)-N-(2-aminoethyl)acetamide.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amide and hydroxyethyl groups.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The hydroxyethyl group could enhance its solubility and facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzamide: Lacks the hydroxyethyl and acetamide groups.
N-(2-Hydroxyethyl)acetamide: Lacks the fluorobenzamide group.
4-Fluoro-N-methylbenzamide: Similar but with a methyl group instead of the hydroxyethyl group.
Uniqueness
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the fluorobenzamide and hydroxyethylacetamide moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13FN2O3 |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
N'-acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide |
InChI |
InChI=1S/C11H13FN2O3/c1-8(16)14(6-7-15)13-11(17)9-2-4-10(12)5-3-9/h2-5,15H,6-7H2,1H3,(H,13,17) |
Clé InChI |
SJFWAKMHNZYLOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCO)NC(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)


![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)




![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)


